molecular formula C5H8O3 B1598165 Methyl 2-methyloxirane-2-carboxylate CAS No. 58653-97-7

Methyl 2-methyloxirane-2-carboxylate

Cat. No.: B1598165
CAS No.: 58653-97-7
M. Wt: 116.11 g/mol
InChI Key: OSYXXQUUGMLSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyloxirane-2-carboxylate is an organic compound with the molecular formula C5H8O3. It is a derivative of oxirane, featuring a carboxylate ester group.

Mechanism of Action

Target of Action

Methyl 2-methyloxirane-2-carboxylate, also known as Methyl 2-methylglycidate , is an ester derived epoxide . The primary targets of this compound are carboxylic acids . Carboxylic acids play a crucial role in numerous biochemical reactions, and their interaction with this compound can lead to the formation of various products .

Mode of Action

The compound interacts with its targets through a series of parallel consecutive stages . The first stage involves the quaternization of a tertiary amine by activated oxirane . In the second stage, a carboxylate anion participates in the ring-opening of both nonactivated and activated oxirane . This interaction leads to changes in the structure of the targets and the formation of new compounds .

Biochemical Pathways

The interaction of this compound with carboxylic acids affects the biochemical pathways involved in the synthesis of β-hydroxypropyl ester . This compound is commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . It also allows for the production of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .

Result of Action

The result of the action of this compound is the formation of β-hydroxypropyl ester . This compound has multiple applications, including its use in the synthesis of pharmaceutical and natural products .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of a tertiary amine can decrease the curing temperature and affect the regiocontrol of the ring cleavage, leading to β-hydroxypropyl ester formation . Additionally, the temperature range can impact the kinetic parameters of β-hydroxypropyl ester formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of (S)-2-chloropropanoic acid with lithium aluminum hydride in dry diethyl ether, followed by the addition of water and sulfuric acid to yield (S)-2-chloropropan-1-ol. This intermediate is then converted to the desired oxirane compound through a series of steps involving fractional distillation .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthetic Chemistry Applications

Methyl 2-methyloxirane-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its epoxide structure allows it to participate in several types of chemical reactions:

  • Epoxidation Reactions: Methyl glycidate can be synthesized through the epoxidation of alkenes, making it a valuable precursor in organic synthesis.
  • Nucleophilic Substitution: The epoxide ring can undergo nucleophilic attack, leading to the formation of various substituted products.
  • Reduction Reactions: The compound can be reduced to form diols or other derivatives.

Medicinal Chemistry Applications

The biological activity of this compound has been explored in several studies:

  • Inhibition of Enzyme Activity: Research has shown that this compound can selectively inhibit certain enzymes, particularly serine hydrolases. This selectivity is beneficial for developing targeted enzyme inhibitors for therapeutic purposes.
    • Case Study: A study demonstrated that low concentrations of methyl glycidate inhibited specific hydrolases without affecting others, indicating its potential as a lead compound in drug development.
  • Anticancer Properties: The electrophilic nature of this compound allows it to interact with proteins, leading to apoptosis in cancer cells.
    • Case Study: In multiple myeloma cell lines, treatment with methyl glycidate resulted in decreased proteasome activity due to irreversible binding at the active site, enhancing apoptosis.

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials:

  • Polymer Synthesis: It serves as a building block for producing various polymers and resins.
  • Agrochemicals: The compound is also explored for its potential applications in developing agrochemicals due to its reactivity.

Comparative Data Table

Application AreaSpecific UseRelevant Studies/Findings
Synthetic ChemistryIntermediate for complex organic compoundsEpoxidation and nucleophilic substitution reactions
Medicinal ChemistryEnzyme inhibition and anticancer propertiesSelective inhibition of serine hydrolases; apoptosis in cancer cells
Industrial ApplicationsPolymer and resin productionUsed in specialty chemicals and agrochemical development

Comparison with Similar Compounds

    Methyl oxirane-2-carboxylate: Similar structure but lacks the methyl group on the oxirane ring.

    Ethyl oxirane-2-carboxylate: Ethyl ester derivative with similar reactivity.

    Propyl oxirane-2-carboxylate: Propyl ester derivative with comparable properties.

Uniqueness: Methyl 2-methyloxirane-2-carboxylate is unique due to the presence of the methyl group on the oxirane ring, which influences its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and industrial applications .

Biological Activity

Methyl 2-methyloxirane-2-carboxylate (also known as methyl 2-methylglycidate) is an organic compound with significant biological activity and applications in various fields, including chemistry, biology, and medicine. This article explores its biological mechanisms, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C5_5H8_8O3_3
  • CAS Number : 58653-97-7

This compound features a carboxylate ester group and is derived from oxirane. Its unique structure allows for diverse chemical reactions, contributing to its biological activity.

The biological activity of this compound involves several biochemical pathways:

  • Enzyme Interaction : The compound interacts with various enzymes, influencing metabolic pathways. It has been noted for its role in synthesizing β-hydroxypropyl esters, which are important in biochemical processes.
  • Biochemical Pathways : this compound affects the synthesis of carboxylic acids and can undergo oxidation and reduction reactions, leading to the formation of alcohols and other derivatives.
  • Environmental Influence : The compound's action is influenced by environmental factors such as temperature and the presence of catalysts, which can enhance or inhibit its reactivity.

Biological Applications

This compound has shown promise in various biological applications:

  • Organic Synthesis : It serves as a building block in the synthesis of complex organic molecules, making it valuable in pharmaceutical development.
  • Pharmaceutical Research : Studies have explored its potential as a precursor in drug synthesis, particularly concerning compounds used to treat neurological disorders .
  • Industrial Uses : The compound is utilized in producing polymers and resins, demonstrating its versatility beyond biological applications.

Study on Enzyme Inhibition

A study highlighted the compound's role in inhibiting specific enzyme activities related to metabolic pathways. The inhibition was observed to be dose-dependent, indicating potential therapeutic applications in metabolic disorders .

Toxicological Assessment

Research indicates that while this compound exhibits some toxicity, particularly through inhalation or skin contact, it does not demonstrate endocrine-disrupting properties. This finding is significant for evaluating its safety profile in pharmaceutical applications .

Comparison with Related Compounds

CompoundStructureBiological Activity
This compoundC5_5H8_8O3_3Enzyme inhibition; organic synthesis
Ethyl oxirane-2-carboxylateC6_6H10_10O3_3Similar reactivity; less potent
Propyl oxirane-2-carboxylateC7_7H12_12O3_3Comparable properties; different kinetics

This table illustrates how this compound compares with similar compounds regarding structure and biological activity.

Properties

IUPAC Name

methyl 2-methyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-5(3-8-5)4(6)7-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYXXQUUGMLSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393306
Record name methyl 2-methyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58653-97-7
Record name methyl 2-methyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-methylglycidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-methyloxirane-2-carboxylate
Methyl 2-methyloxirane-2-carboxylate
Methyl 2-methyloxirane-2-carboxylate
Methyl 2-methyloxirane-2-carboxylate
Methyl 2-methyloxirane-2-carboxylate
Methyl 2-methyloxirane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.